Product packaging for Beta-Amyloid (14-25)(Cat. No.:)

Beta-Amyloid (14-25)

Cat. No.: B1578772
M. Wt: 1389.6
Attention: For research use only. Not for human or veterinary use.
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Description

The Beta-Amyloid (14-25) peptide is a defined fragment of the full-length amyloid-beta protein, which is a primary component of amyloid plaques and a central focus in Alzheimer's disease research . This synthetic peptide encompasses the core hydrophobic region (often referred to as the central hydrophobic cluster, residues 17-21, LVFFA) that is critical for the self-assembly and aggregation of Aβ into oligomers and fibrils . The sequence 14-25 (HHQKLVFFAEDV) includes key residues for molecular recognition and aggregation propensity. This peptide is a valuable tool for in vitro studies aimed at elucidating the molecular mechanisms of Aβ aggregation, a process considered a key early event in the pathogenesis of Alzheimer's disease according to the amyloid cascade hypothesis . Researchers utilize Beta-Amyloid (14-25) to investigate the kinetics of fibril formation, to screen for and characterize potential inhibitors of aggregation (such as small molecules or antibodies), and to study the structure-toxicity relationships of different amyloid species without the complexity of the full-length peptide . Its relatively short length and defined sequence make it an ideal model system for structural studies using techniques like NMR spectroscopy, providing insights into the fundamental principles of protein misfolding . Key Research Applications: Mechanistic studies of amyloid aggregation pathways and kinetics. High-throughput screening of compounds for anti-aggregation activity. Structural biology studies of oligomer and fibril formation. Investigating the role of the core hydrophobic domain in Aβ toxicity and stability. This product is provided for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Weight

1389.6

sequence

HQKLVFFA

Origin of Product

United States

Structural Characterization and Conformational Dynamics of Beta Amyloid 14 25

Secondary Structure Analysis of Beta-Amyloid (14-25) in Various Environments

The conformation of Aβ(14-25) is highly dependent on its environment, including solvent polarity, pH, and temperature. acs.orgnih.govaip.org These factors can significantly influence the peptide's secondary structure, leading to transitions between different conformational states. nih.gov

Alpha-Helical and Random Coil Conformations

In certain environments, Aβ peptides can adopt α-helical or random coil structures. pnas.orgaging-us.com For instance, in membrane-mimicking environments like sodium dodecyl sulfate (B86663) (SDS) micelles, the longer Aβ(1-40) peptide exhibits an α-helical conformation, particularly in the C-terminal region which includes residues 15-36. nih.gov While the full Aβ peptide exists predominantly as a random coil in aqueous solutions, specific fragments can be induced to form helical structures. pnas.org For example, studies on Aβ(25-35) have shown that it can adopt a helical turn conformation in the presence of trifluoroethanol. researchgate.net A switch peptide design incorporating Aβ(14-25) demonstrated a transition from a random coil at 95°C to an α-helical structure at 25°C. epfl.ch

The table below summarizes the conditions influencing α-helical and random coil conformations in Aβ fragments.

Aβ FragmentEnvironmentResulting ConformationReference
Aβ(1-40)Aqueous SolutionRandom Coil pnas.org
Aβ(1-40)SDS Micellesα-Helix (residues 15-36) nih.gov
Aβ(25-35)Trifluoroethanolα-Helix/Turn researchgate.net
Aβ(14-25) (in switch peptide)pH 4.5 buffer, 95°C -> 25°CRandom Coil -> α-Helix epfl.ch

Beta-Sheet Formation and Transitions

A critical event in amyloidogenesis is the conformational transition from α-helical or random coil structures to β-sheet structures. pnas.orgmdpi.com This transition is a key early step that precedes aggregation. nih.gov For Aβ(14-25), its intrinsic propensity to form β-sheets is significant. epfl.ch Environmental factors such as pH, salt concentration, and the presence of organic co-solvents can modulate this transition. acs.orgnih.gov For example, Aβ(25-35) adopts a β-sheet structure in neutral buffers and polar solvents like ethanol. researchgate.net The transition from a predominantly β-sheet structure to an α-helix was observed for a switch peptide containing Aβ(14-25) when activated in the presence of 25% trifluoroethanol (TFE). epfl.ch This highlights the delicate balance between different secondary structures and the influence of the local environment.

The following table outlines the factors that promote β-sheet formation in Aβ fragments.

Aβ FragmentConditionEffectReference
Aβ(25-35)Neutral buffers (pH 7.2-7.4), ethanolPromotes β-sheet and β-turn structures researchgate.net
Aβ(14-25) (in switch peptide)pH 4.5 bufferPredominantly β-sheet epfl.ch
Aβ(1-40)Aqueous solutionTransition from α-helix to β-sheet observed in simulations pnas.org
Aβ PeptidesGeneralConformational change from α-helix/random coil to β-sheet is a key step in aggregation nih.govmdpi.com

Oligomeric and Fibrillar Assemblies of Beta-Amyloid (14-25)

Following the adoption of a β-sheet conformation, Aβ peptides self-assemble into larger structures, including soluble oligomers, protofibrils, and mature fibrils. nih.gov

Characterization of Soluble Oligomers and Protofibrils

Soluble oligomers and protofibrils are considered key intermediates in the amyloid aggregation pathway. mdpi.com These species are formed from the assembly of β-sheet rich monomers. aging-us.commdpi.com While much of the research has focused on full-length Aβ, the principles of oligomerization can be studied using shorter, amyloidogenic fragments. nih.govjneurosci.org These oligomers can range from small species like dimers and trimers to larger assemblies. nih.gov Characterization using techniques like circular dichroism and infrared spectroscopy indicates that Aβ oligomers possess a substantial β-sheet structure. nih.gov For instance, hydrogen-deuterium exchange analysis has shown that about 40% of the backbone hydrogen bonds in oligomers are stable and resistant to exchange, indicative of a stable β-sheet core. nih.gov

Fibril Morphology and Polymorphism of Amyloidogenic Fragments

Mature amyloid fibrils are long, unbranched structures with a characteristic cross-β-sheet architecture. nih.govwikipedia.org These fibrils can be several micrometers long with a width of about 7-13 nm. wikipedia.orgmdpi.com An important feature of amyloid fibrils is their polymorphism, meaning they can exist in multiple, distinct structural forms even when formed from the same peptide sequence. nih.govportlandpress.com This polymorphism can manifest as variations in fibril width and the helical twist of the constituent protofilaments. portlandpress.com The specific conformation of the peptide, such as U-shaped or S-shaped folds, contributes to this structural diversity. pnas.orgfrontiersin.org Fibrils formed from fragments like Aβ(11-25) can exhibit different β-sheet characteristics, such as an antiparallel arrangement, compared to the parallel β-sheets typically seen in full-length Aβ fibrils. nih.gov

Protofilament Structure and Steric Zippers in Amyloid Fragments

Amyloid fibrils are composed of one or more protofilaments, which are the fundamental filamentous substructures. nih.gov The core of the protofilament is the cross-β structure, where β-strands run perpendicular to the fibril axis. nih.gov A key structural motif that stabilizes this arrangement is the "steric zipper." nih.gov A steric zipper is formed by a pair of β-sheets with their side chains interdigitating in a dry interface. nih.govrsc.org These structures can be formed by short peptide segments, often 4-7 amino acids long. nih.gov While initially identified in microcrystals of short amyloidogenic peptides, steric zippers are believed to constitute the spine of mature amyloid fibrils formed from full-length proteins. nih.govpnas.org The specific amino acid sequence involved in forming the steric zipper influences the polymorphism of the resulting fibrils. researchgate.net For example, fragments from Aβ such as KLVFFAE, NKGAII, and GGVVIA are known to form steric zipper structures. rsc.org These steric zippers provide a structural basis for the stability and propagation of the amyloid fold. rsc.org

Advanced Spectroscopic and Imaging Techniques in Structural Studies

A variety of sophisticated methods are employed to probe the structure and aggregation of Beta-Amyloid (14-25) at the molecular level. These techniques provide critical insights into the peptide's conformational states, from soluble monomers to organized fibrillar structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution and in the solid state. For beta-amyloid peptides, NMR studies have been crucial in characterizing the conformational changes that occur during aggregation.

Solid-state NMR, in particular, has provided detailed structural constraints for Aβ fibrils. pnas.org Research has shown that residues within the 12-24 region of the larger Aβ peptide adopt a β-strand conformation, forming parallel β-sheets through intermolecular hydrogen bonding. pnas.org Specifically for fragments like Aβ(11-25), solid-state NMR data have indicated the presence of antiparallel β-sheets with specific registries of intermolecular hydrogen bonds. acs.org These studies help to identify the specific residues involved in the formation of the stable β-sheet core of the amyloid fibrils. nih.gov

NMR analysis of Aβ peptides in different solvent environments, such as mixtures of hexafluoroisopropanol (HFIP) and water, has been used to monitor the conformational transition from a soluble α-helical structure to β-sheet aggregates. nih.gov For instance, in a 50/50 HFIP/water mixture, Aβ(1-42) exhibits a helical structure in the V18-V24 region, which is part of the sequence encompassed by Beta-Amyloid (14-25). nih.gov These studies provide a glimpse into the intermediate conformations that may be critical for the initiation of fibril formation.

Table 1: NMR-Derived Structural Features of Beta-Amyloid Fragments

Peptide Fragment Technique Key Findings
Aβ(1-40) Solid-State NMR Residues 12-24 form parallel β-sheets. pnas.org
Aβ(11-25) Solid-State NMR Indicates antiparallel β-sheets. acs.org

Circular Dichroism (CD) spectroscopy is a widely used technique to study the secondary structure of proteins and peptides in solution. jascoinc.comjasco-global.com It is particularly sensitive to the changes in conformation, such as the transition from a random coil or α-helix to a β-sheet structure, which is characteristic of amyloid formation.

CD spectra of Aβ peptides often show a transition from a random coil or α-helical conformation, characterized by minima at different wavelengths, to a β-sheet structure, which typically displays a single minimum around 218 nm. nbrc.ac.inresearchgate.net This transition is a key indicator of peptide aggregation. jasco-global.com For example, studies on Aβ fragments have shown that in certain environments, they can adopt ordered conformations, including β-sheets and β-turns. researchgate.net

Vibrational spectroscopy, including Infrared (IR) and Vibrational Circular Dichroism (VCD), provides more detailed information about the specific types of secondary structures present. The amide I region of the IR spectrum (around 1600-1700 cm⁻¹) is particularly informative. shimadzu.com Amyloid fibrils are characterized by a strong, narrow absorption band between 1615 and 1630 cm⁻¹, which is lower than that of typical β-sheets and indicative of highly ordered, extended β-sheet structures. acs.org Two-dimensional IR (2D IR) spectroscopy can further resolve distinct β-sheet regions within the fibril structure. nih.gov Isotope-assisted VCD has been used to probe the site-specific local structure of Aβ fragments, helping to distinguish between parallel and anti-parallel β-sheet arrangements. nih.gov

Table 2: Spectroscopic Analysis of Beta-Amyloid Conformations

Technique Key Spectral Feature Corresponding Structure
Circular Dichroism (CD) Minimum at ~218 nm β-sheet nbrc.ac.inresearchgate.net
Infrared (IR) Spectroscopy Band at 1615-1630 cm⁻¹ Ordered, intermolecular β-sheet acs.org

Transmission Electron Microscopy (TEM) is an indispensable tool for directly visualizing the morphology of aggregated amyloid peptides. pnas.org TEM images reveal the characteristic fibrillar structures of amyloid aggregates, which are typically long, unbranched filaments with diameters on the order of nanometers. nih.govpnas.org

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles and aggregates in solution. nih.gov In the context of beta-amyloid research, DLS is employed to monitor the growth of aggregates over time. pnas.org

DLS measurements can determine the hydrodynamic radius of Aβ oligomers and fibrils, providing information on the early stages of aggregation and the formation of larger assemblies. pnas.orgrsc.org For example, DLS has been used to show that different isoforms of Aβ can oligomerize through distinct pathways, forming particles of varying sizes. pnas.org The technique is valuable for studying the kinetics of fibril formation and can detect not only the growing fibrils but also non-fibrillar intermediates. nih.gov It is often used in conjunction with other techniques, like Thioflavin T fluorescence, to provide a comprehensive picture of the aggregation process. nih.govrsc.org

Aggregation Kinetics and Mechanistic Pathways of Beta Amyloid 14 25 Self Assembly

Nucleation-Dependent Fibrillization Mechanisms of Amyloid Fragments

The formation of amyloid fibrils from soluble peptide monomers is widely understood through the nucleation-dependent polymerization model. aging-us.com This process is characterized by two distinct phases: a slow nucleation (or lag) phase and a more rapid elongation (or growth) phase. aging-us.com

Role of Peptide Concentration and Environmental Conditions in Aggregation

The aggregation of amyloid peptides, including fragments like Beta-Amyloid (14-25), is highly sensitive to both peptide concentration and a variety of environmental factors. aip.orgnih.gov

Peptide Concentration: The concentration of the peptide is a critical determinant of aggregation kinetics. lu.se An increase in peptide concentration generally leads to a shorter lag phase and a faster rate of fibril formation. aip.org This is because a higher concentration increases the probability of monomer-monomer interactions, facilitating the formation of initial nuclei. nih.gov However, studies on Aβ42 have shown that the rate constant for fibril formation can become independent of peptide concentration above a certain threshold, suggesting that the process can be limited by other factors such as conformational rearrangements of the monomer. aip.org

Environmental Conditions: A range of environmental factors can significantly influence the aggregation pathways of amyloid peptides:

pH: The pH of the solution can alter the charge state of amino acid residues within the peptide, affecting electrostatic interactions that are crucial for both intra- and intermolecular associations. For Aβ42, fibrillization rates decrease at pH values below 7.0, which has been attributed to the simultaneous protonation of Histidine residues at positions 13 and 14, inhibiting fibril formation. aip.org

Temperature: Temperature affects the thermodynamics and kinetics of aggregation. Increased temperature can provide the necessary activation energy for conformational changes and accelerate the diffusion of monomers. aip.org

Ionic Strength: The concentration of salts in the solution can modulate electrostatic interactions. nih.gov

Presence of Metal Ions: Metal ions such as zinc and copper can modulate Aβ self-assembly in a concentration-dependent manner. acs.org At low concentrations, they can inhibit fibril formation, while at higher concentrations, they may promote the formation of amorphous aggregates. acs.org

Agitation: Mechanical agitation can enhance fibrillization, particularly in the initial exponential phase, by promoting secondary nucleation events like fibril fragmentation. aip.org

Organic Solvents: Solvents like fluorinated alcohols can disrupt hydrophobic forces and alter the secondary structure of the peptide, either promoting or inhibiting aggregation depending on their concentration. aip.org

The interplay of these factors can lead to the formation of structurally distinct amyloid aggregates, highlighting the complex nature of amyloid self-assembly. nih.gov

Table 1: Influence of Environmental Factors on Aβ Aggregation

Factor Effect on Aggregation Reference
Peptide Concentration Higher concentration generally shortens the lag phase and increases the aggregation rate. aip.org
pH Can alter charge states of residues, affecting electrostatic interactions and aggregation propensity. Fibrillization of Aβ42 decreases below pH 7.0. aip.org
Temperature Affects the kinetics and thermodynamics of aggregation. aip.org
Ionic Strength Modulates electrostatic interactions between peptide molecules. nih.gov
Metal Ions (e.g., Zn²⁺, Cu²⁺) Can either inhibit or promote aggregation depending on the concentration. acs.org
Agitation Can accelerate aggregation by promoting secondary nucleation. aip.org
Organic Solvents Can disrupt hydrophobic interactions and alter peptide conformation. aip.org

Influence of Post-Translational Modifications on Beta-Amyloid (14-25) Aggregation

Post-translational modifications (PTMs) can significantly alter the physicochemical properties of the Beta-Amyloid peptide, thereby influencing its aggregation propensity and structure. nih.gov

Phosphorylation, the addition of a phosphate (B84403) group to specific amino acid residues, is a key PTM that can modulate Aβ aggregation. aging-us.com Phosphorylation of Aβ at serine residue 8 (Ser8), which is within the 14-25 region's vicinity, has been shown to promote aggregation by stabilizing the β-sheet conformation. aging-us.com This stabilization facilitates the formation of oligomeric aggregates that can act as nuclei for further fibrillization. aging-us.comnih.gov

Interestingly, the effect of phosphorylation can be context-dependent. While it promotes spontaneous aggregation, phosphorylation at Ser8 has been found to dramatically reduce zinc-induced aggregation of Aβ. frontiersin.orgfrontiersin.org Furthermore, phosphorylated Aβ can suppress the zinc-driven aggregation of non-modified Aβ in a mixed solution. frontiersin.orgfrontiersin.org This suggests that phosphorylation can have opposing effects on different aggregation pathways. Phosphorylated Aβ has been detected in the brains of transgenic mice and human Alzheimer's disease patients, often concentrated in the core of amyloid plaques. nih.gov

Isomerization and racemization are non-enzymatic PTMs that occur over time, particularly in long-lived proteins like Aβ in the brain. nih.gov These modifications involve changes in the stereochemistry of amino acid residues.

Isomerization: This involves the conversion of L-aspartate residues to the more stable L-isoaspartate form. Isomerization at Aspartate residues, such as Asp23, can promote fibril formation and increase the peptide's resistance to proteolytic degradation. aging-us.com It significantly alters the peptide's structure, which can impact its aggregation behavior and interactions with other molecules. nih.gov Isomerization of Asp7, for instance, increases the ability of the Aβ metal-binding domain to undergo zinc-dependent oligomerization. msu.ru

Racemization: This is the conversion of an L-amino acid to its D-isomer. Racemization of residues like Asp23 and Ser26 has been reported in the brains of Alzheimer's patients and can influence the aggregation properties of Aβ. aging-us.com

These modifications can lead to the formation of pathogenic Aβ species that accumulate over time and may play a significant role in initiating plaque formation. frontiersin.org In fact, studies have shown that a very high percentage of Aβ in the brains of sporadic Alzheimer's disease patients is isomerized at Asp1 and Asp7. nih.gov

Table 2: Effects of Post-Translational Modifications on Aβ Aggregation

Modification Residue(s) Affected Impact on Aggregation Reference
Phosphorylation Ser8 Promotes spontaneous aggregation by stabilizing β-sheet conformation. Inhibits zinc-induced aggregation. aging-us.comfrontiersin.org
Isomerization Asp7, Asp23 Promotes fibril formation and resistance to degradation. Increases zinc-dependent oligomerization (at Asp7). aging-us.commsu.ru
Racemization Asp23, Ser26 Influences aggregation properties. aging-us.com

Phosphorylation Effects on Aggregation Properties

Seeding Phenomena in Amyloidogenesis by Beta-Amyloid (14-25) and Related Peptides

The concept of "seeding" is fundamental to the propagation of amyloid pathology and is a key feature of the nucleation-dependent polymerization mechanism. frontiersin.org Seeding occurs when pre-formed amyloid aggregates (seeds) act as templates to catalyze the misfolding and aggregation of soluble monomers, thereby bypassing the slow, thermodynamically unfavorable nucleation phase. frontiersin.orgnih.gov

Homologous and Heterologous Seeding: Seeding can be either homologous, where seeds of a particular peptide accelerate the aggregation of the same peptide, or heterologous (cross-seeding), where fibrils of one type of amyloidogenic protein can induce the aggregation of a different amyloidogenic protein. nih.govresearchgate.net The efficiency of cross-seeding is often dependent on the structural compatibility between the seed and the monomeric peptide. researchgate.net

The Role of Beta-Amyloid (14-25) in Seeding: While the full-length Aβ peptides (Aβ40 and Aβ42) are the primary components of plaques, smaller fragments can also participate in and influence the seeding process. The region encompassing residues 14-25 contains key hydrophobic and aromatic residues that are critical for the β-sheet formation and stacking that drive aggregation.

Self-Seeding: Aggregates of Beta-Amyloid (14-25) can potentially act as seeds to accelerate the aggregation of its own soluble monomers.

Cross-Seeding: More significantly, aggregates of one Aβ isoform can seed the aggregation of another. For example, it has been shown that Aβ42(WT) fibrils can significantly accelerate the fibril formation of the Aβ40(Arctic) mutant. nih.gov Conversely, Aβ40(WT) does not readily cross-seed Aβ42(WT) fibril formation. nih.gov This highlights the specificity and importance of structural compatibility in cross-seeding events. Fragments and modified forms of Aβ, such as phosphorylated Aβ oligomers, can also serve as potent seeds, promoting the aggregation of non-phosphorylated Aβ. aging-us.comnih.gov

The seeding phenomenon is not limited to Aβ peptides. There is evidence of cross-seeding between Aβ and other amyloidogenic proteins like islet amyloid polypeptide (IAPP), α-synuclein, and tau, which may contribute to the co-occurrence of different protein misfolding diseases. frontiersin.orgmdpi.com The interaction between Aβ and cellular membranes can also trigger the formation of on-membrane seeds, promoting further aggregation and contributing to cellular toxicity. researchgate.net

Molecular Interactions of Beta Amyloid 14 25 with Biomolecules

Peptide-Protein Interactions and Binding Profiles

The ability of Aβ(14-25) and its parent molecule to interact with other proteins is a critical aspect of its biological significance. These interactions can modulate protein function, trigger pathological cascades, and influence the peptide's own aggregation and clearance.

Interaction with Tau Protein and Microtubule-Binding Domains

The interplay between the full-length amyloid-beta peptide and the tau protein is a central feature of Alzheimer's disease pathology. Aβ is believed to promote the hyperphosphorylation of tau, a protein that normally stabilizes microtubules. pnas.orgabcam.com This pathological modification causes tau to detach from microtubules and aggregate into neurofibrillary tangles, disrupting neuronal function and leading to cell death. pnas.orgijbs.comnih.gov The interaction is synergistic, with each protein exacerbating the other's toxicity. abcam.comnih.gov

Evidence suggests a direct physical interaction between Aβ and tau can occur even without other proteins present, and that Aβ can induce the oligomerization of tau monomers. msu.ru Studies have pointed to the Aβ core region as directly interacting with specific domains of the tau protein, facilitating a cross-seeding process that enhances aggregation. acs.org

However, current research has predominantly focused on the full-length Aβ peptides (Aβ40/42). There is a lack of specific studies investigating the direct interaction between the isolated Beta-Amyloid (14-25) fragment and the tau protein or its microtubule-binding domains.

Interaction with Fibrinogen and Implications for Coagulation

The interaction between amyloid-beta and the blood coagulation protein fibrinogen is a key factor in the vascular abnormalities observed in Alzheimer's disease. pnas.org The full-length Aβ42 peptide binds specifically to fibrinogen with a high affinity, inducing its oligomerization and leading to the formation of abnormal fibrin (B1330869) clots that are resistant to degradation. pnas.orgnih.govrockefeller.edu This interaction can disrupt cerebral blood flow and contribute to neuroinflammation. rockefeller.edu

Crucially, studies analyzing which regions of the Aβ peptide are responsible for this interaction have provided specific insights into the role of the 14-25 sequence. Research using various biotinylated Aβ fragments demonstrated that the Aβ(22-41) fragment could bind to fibrinogen, while the Aβ(15-25) fragment showed no binding . nih.gov This indicates that the binding site for fibrinogen on the Aβ peptide is located outside of the 15-25 region, and this specific fragment does not directly participate in the interaction with fibrinogen.

Further studies have shown that mutations within the Aβ sequence, such as the Dutch (E22Q) and Iowa (D23N) mutations, can increase the binding affinity for fibrinogen by up to 50-fold, highlighting the importance of the region immediately C-terminal to the 14-25 fragment. pnas.org

Interaction with Receptors (e.g., RAGE) and Transport Proteins (e.g., LRP1)

The transport of amyloid-beta across the blood-brain barrier (BBB) is tightly regulated by specific receptors. The Receptor for Advanced Glycation End Products (RAGE) is responsible for the influx of Aβ from the bloodstream into the brain, while the Low-density Lipoprotein Receptor-related Protein 1 (LRP1) mediates its efflux out of the brain. pnas.orgfrontiersin.org

While LRP1 is critical for Aβ clearance, specific studies detailing the binding domain for LRP1 within the Aβ(14-25) fragment are less defined than for RAGE.

Interactive Table: Aβ Receptor Binding Affinity

PeptideReceptorBinding Affinity (Kd)Key Binding Region on AβReference
Aβ40/Aβ42RAGE57 ± 14 nM17-23 mdpi.comnih.gov
Aβ(15-25)FibrinogenNo Binding ObservedN/A nih.gov
Aβ42Fibrinogen26.3 ± 6.7 nMOutside 15-25 region pnas.org

Interactions with other Cellular Proteins (e.g., Myocilin, Optineurin)

In-silico computational studies have explored the potential for amyloid-beta to interact with proteins implicated in other neurodegenerative conditions, such as glaucoma. These studies predicted energetically favorable interactions between Aβ and both myocilin and optineurin. explorationpub.comresearchgate.net The docking score for the Aβ-myocilin interaction was calculated to be –724.1 kJ mol⁻¹, while the scores for Aβ with wild-type and mutated optineurin were –296.9 kJ mol⁻¹ and –607.1 kJ mol⁻¹, respectively. explorationpub.com

Furthermore, experimental studies have shown that optineurin can mediate the autophagic clearance of extracellular Aβ in microglial cells. nih.gov In these cells, Aβ was found to form complexes with optineurin and LC3-II, an autophagy marker, suggesting Aβ is targeted for degradation via this pathway. nih.gov These studies, however, were conducted using the full-length Aβ peptide, and research specifically examining the interaction of the Aβ(14-25) fragment with myocilin or optineurin has not been reported.

Interactive Table: Computational Docking Scores for Aβ Protein Interactions

Protein PairDocking Score (kJ mol⁻¹)Reference
β-Amyloid and Myocilin-724.1 explorationpub.com
β-Amyloid and Wild-Type Optineurin-296.9 explorationpub.com
β-Amyloid and Mutated Optineurin-607.1 explorationpub.com

Peptide-Membrane Interactions and Lipid Bilayer Modulation

The interaction of amyloid-beta peptides with lipid membranes is considered a primary mechanism of cytotoxicity. Aβ can disrupt membrane integrity through several proposed mechanisms, including forming transmembrane ion channels, exerting a detergent-like effect, or creating a "carpeting effect" on the membrane surface. frontiersin.orgmdpi.com These interactions are driven by both electrostatic forces between charged peptide residues and lipid headgroups, and hydrophobic forces that can lead to the insertion of the peptide into the bilayer core. mdpi.comresearchgate.net

The role of the Aβ(14-25) region in membrane binding is critical. A study using Aβ peptides with single alanine (B10760859) substitutions for each of the three histidine residues (H6A, H13A, H14A) revealed the importance of histidine 14. While the H6A and H13A mutants induced cell toxicity similar to the wild-type peptide, the Aβ(H14A) mutant did not induce any measurable toxicity . nih.gov This lack of toxicity was directly correlated with the inability of the Aβ(H14A) peptide to bind to cell membranes . nih.gov This finding strongly suggests that the imidazole (B134444) sidechain of histidine 14, located within the 14-25 fragment, is a key modulator of the electrostatic interactions required for the peptide to associate with the cell membrane. nih.gov

Interaction with Metal Ions and their Role in Aggregation

The N-terminal region of amyloid-beta contains high-affinity binding sites for metal ions such as copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺). mdpi.com The coordination of these metals is primarily handled by the three histidine residues at positions 6, 13, and 14. mdpi.comacs.org The Aβ(14-25) fragment contains one of these critical residues, His14.

Studies have confirmed that His13 and His14 are central to the binding of these metal ions. iau.irtoukastress.jp The interaction with metal ions significantly alters the peptide's conformation and reactivity. For instance, molecular dynamics simulations and density functional theory calculations have shown that the presence of copper ions decreases the reactivity of His14, with a further reduction observed when both copper and zinc ions are present. iau.ir The binding of copper ions to Aβ has been described as a distorted six-coordinated arrangement involving His6, His13, and His14. mdpi.com This interaction between metal ions and the histidine-rich region of Aβ can modulate the peptide's aggregation pathway, sometimes promoting the formation of amorphous aggregates instead of structured fibrils. iau.ir

Cellular and Subcellular Impact of Beta Amyloid 14 25 in Experimental Models

Neurotoxicity and Cytotoxicity in Cell Culture Models

The beta-amyloid (Aβ) peptide is a key factor in the neurodegenerative processes observed in Alzheimer's disease. mdpi.comnih.govjneurosci.org Experimental models utilizing the Aβ(25-35) fragment, which is considered a neurotoxic portion of the full-length peptide, have been instrumental in elucidating its detrimental effects on neural cells. jneurosci.orgphysiology.org Studies on primary cortical neurons and SH-SY5Y neuroblastoma cells have demonstrated that exposure to Aβ(25-35) leads to a concentration-dependent decrease in cell viability. nih.gov

Synaptic Dysfunction and Impairment of Long-Term Potentiation (LTP)

Aβ peptides, including the (14-25) fragment's larger counterparts, are known to induce synaptic dysfunction, a critical early event in the pathology of Alzheimer's disease. mdpi.comfrontiersin.orgfrontiersin.org Soluble oligomers of Aβ have been shown to inhibit hippocampal long-term potentiation (LTP), a cellular model for learning and memory. embopress.orgnih.govacs.org This impairment is significant as the loss of synaptic terminals is more closely correlated with cognitive decline than the presence of amyloid plaques. frontiersin.org In vivo studies have shown that the neurotoxic fragment Aβ(25-35) significantly impairs LTP in the CA1 region of the rat hippocampus in a time- and concentration-dependent manner. physiology.org This suggests that Aβ peptides can rapidly affect the molecular processes underlying synaptic plasticity. physiology.org The disruption of synaptic function is mediated through various mechanisms, including the dysregulation of glutamate (B1630785) receptors like NMDA and AMPA, leading to calcium dyshomeostasis. frontiersin.orgnih.gov

Neuronal Cell Viability and Apoptosis Induction

Exposure of cultured neurons to Aβ(25-35) has been shown to decrease cell viability and induce apoptosis. nih.govgenscript.com This is characterized by cellular changes such as DNA condensation and fragmentation. genscript.com The apoptotic cascade is triggered by an increase in intracellular free calcium levels, the accumulation of reactive oxygen species (ROS), and the activation of caspase-3. genscript.com Studies on rat cortical neurons revealed that Aβ(25-35) exposure leads to a significant increase in the gene expression and activity of caspase-3, confirming the induction of apoptotic cell death. nih.gov

Experimental ModelAβ FragmentObserved EffectsKey Mediators
SH-SY5Y cellsAβ(25-35)Decreased cell viability, DNA condensation and fragmentationIncreased intracellular Ca2+, ROS accumulation, Caspase-3 activation
Primary rat cortical neuronsAβ(25-35)Concentration-dependent decrease in cell viability, increased caspase-3 expression and activityCaspase-3

Alterations in Membrane Permeability and Ion Homeostasis

Aβ peptides can disrupt cellular membranes, leading to increased permeability and a loss of ion homeostasis. mdpi.comfrontiersin.orgnih.gov This is a key aspect of their neurotoxicity. Aβ peptides, including fragments like Aβ(25-35), can form ion channels or pores in neuronal membranes, leading to an uncontrolled influx of ions, particularly calcium (Ca2+). nih.govfrontiersin.org This disruption of Ca2+ homeostasis is a critical event, as elevated intracellular calcium levels can trigger a cascade of neurotoxic events, including the activation of apoptotic pathways. genscript.comnih.gov Studies have shown that Aβ(25-35) promotes Ca2+ influx through L- and T-type calcium channels in rat hippocampal slices. frontiersin.org The ability of Aβ to interact with and alter the biophysical properties of the cell membrane is a fundamental component of its cytotoxic effects. frontiersin.org

Induction of Oxidative Stress and Reactive Oxygen Species Generation

A significant body of evidence implicates oxidative stress as a central mechanism in Aβ-induced neurotoxicity. mdpi.commdpi.com The Aβ(25-35) fragment is known to induce the production of reactive oxygen species (ROS), leading to oxidative damage to cellular components like lipids and proteins. genscript.comacs.org In animal models, the direct injection of aggregated Aβ(25-35) into the brain leads to increased levels of oxidative stress. plos.org This oxidative stress is characterized by lipid peroxidation and an increase in nitrite (B80452) levels. plos.org Studies using cultured astrocytes have shown that Aβ(25-35) causes a rapid and substantial increase in ROS generation. jneurosci.org This is believed to be a primary event that precedes and contributes to mitochondrial dysfunction and subsequent neuronal death. jneurosci.orgnih.gov The source of this ROS generation has been linked to the activation of NADPH oxidase in astrocytes. jneurosci.org

Experimental ModelAβ FragmentKey FindingsAssociated Damage
In vivo (rat brain)Aβ(25-35)Increased levels of oxidative stress. plos.orgLipid peroxidation, increased nitrites. plos.org
Cultured cortical and hippocampal astrocytesAβ(25-35)Rapid and substantial increase in ROS generation. jneurosci.orgMitochondrial depolarization, glutathione (B108866) depletion. jneurosci.org
SH-SY5Y cellsAβ(25-35)Intracellular accumulation of ROS and lipid peroxidation. biomolther.orgContributes to apoptosis. genscript.com

Inflammatory Responses in Glial Cells and Neuroinflammation Pathways

Neuroinflammation is a well-established hallmark of Alzheimer's disease, and Aβ peptides are potent triggers of inflammatory responses in the brain. mdpi.comconicet.gov.ar Glial cells, particularly microglia and astrocytes, play a central role in this process. mdpi.commdpi.com Upon exposure to Aβ, these cells become activated and release a variety of pro-inflammatory molecules, including cytokines (e.g., TNF-α, IL-1β), chemokines, and reactive oxygen and nitrogen species. conicet.gov.armdpi.com Studies in SH-SY5Y cells have shown that Aβ(25-35) treatment increases the expression of pro-inflammatory mediators like COX-2, TNF-α, and IL-1β. biomolther.org Activated astrocytes and microglia are consistently found in close proximity to amyloid plaques in the brains of Alzheimer's patients. mdpi.comnih.gov While microglia can play a protective role by phagocytosing Aβ, their chronic activation leads to a sustained release of neurotoxic substances that exacerbate synaptic dysfunction and neuronal cell death. mdpi.com

Cytoskeletal Disruption and Protein Misfolding Induction (e.g., Tau Hyperphosphorylation)

The neuronal cytoskeleton is crucial for maintaining cell structure, transport, and synaptic integrity. Aβ peptides are known to cause significant disruption to the cytoskeleton. nih.govfrontiersin.org One of the key pathological features of Alzheimer's disease is the formation of neurofibrillary tangles, which are composed of hyperphosphorylated tau protein. plos.orgabcam.com There is a strong interplay between Aβ and tau pathology. abcam.comnih.gov Soluble Aβ oligomers can induce the hyperphosphorylation of tau at epitopes relevant to Alzheimer's disease in cultured neurons. embopress.org This Aβ-induced tau pathology is a critical step in the neurodegenerative cascade, as it leads to the destabilization of microtubules, disruption of axonal transport, and ultimately, neuronal dysfunction and death. plos.orgfrontiersin.org Furthermore, Aβ has been shown to affect other cytoskeletal proteins, such as cofilin, an actin-depolymerizing factor, which can also contribute to the disruption of the cytoskeletal network and impair synaptic function. nih.gov

Pathological Relevance and Role in Experimental Disease Models

Beta-Amyloid (14-25) in In Vitro Alzheimer's Disease Models

In vitro models, utilizing cultured cells, are fundamental for dissecting the molecular mechanisms of Aβ toxicity. The fragment Aβ(25-35), which partially overlaps with and shares characteristics of the Aβ(14-25) region, is frequently used to induce neurotoxic effects in these systems. medchemexpress.comnih.gov These models have demonstrated that Aβ fragments can trigger a range of cellular responses relevant to AD pathology.

Studies using human neuroblastoma cell lines, such as SH-SY5Y, are common for investigating Aβ-induced neurotoxicity. nih.govbiomolther.orgbioline.org.br Exposure of these cells to Aβ fragments leads to reduced cell viability in a dose-dependent manner. nih.govbiomolther.org For instance, treatment with Aβ(25-35) has been shown to significantly decrease cell survival, an effect that can be modulated by other compounds, indicating the utility of this model for screening potential therapeutic agents. biomolther.org The neurotoxic effects are believed to be mediated through several mechanisms, including the induction of apoptosis (programmed cell death) and the generation of reactive oxygen species (ROS), which leads to oxidative stress. nih.govbiomolther.org

The use of Aβ fragments in cell culture also allows for the study of specific pathological events, such as the hyperphosphorylation of the tau protein, another key hallmark of AD. mdpi.com Research has shown that Aβ can induce tau hyperphosphorylation, a process that can be observed and studied in detail within these controlled in vitro environments. mdpi.comresearchgate.net

Table 1: Summary of In Vitro Findings with Aβ Fragments

Cell ModelAβ Fragment UsedKey Findings
SH-SY5Y Human NeuroblastomaAβ(25-35)Induces cytotoxicity and cell death. biomolther.org
SH-SY5Y Human NeuroblastomaAβ(25-35)Increases production of reactive oxygen species (ROS). nih.gov
SH-SY5Y Human NeuroblastomaAβ(25-35)Causes hyperphosphorylation of tau protein. researchgate.net
PC12 Rat PheochromocytomaAβ(25-35)Induces oxidative stress and neurotoxicity. nih.gov
Primary Hippocampal NeuronsAβ(25-35)Causes dendritic degeneration and synapse loss.

In Vivo Rodent and Non-Mammalian Models of Amyloid Pathology

To understand the systemic and behavioral effects of amyloid pathology, researchers turn to in vivo models, including rodents and non-mammalian organisms like Drosophila and C. elegans. mdpi.com These models are crucial for studying the complex interplay between Aβ, cognitive function, and other pathological changes within a living organism.

The administration of Aβ fragments, particularly Aβ(25-35), into the brains of rodents is a well-established method for creating animal models of AD-related cognitive decline. researchgate.net These models consistently demonstrate that Aβ fragments can induce memory impairment and behavioral deficits. researchgate.net For example, intracerebroventricular injection of Aβ(25-35) in mice and rats leads to significant deficits in spatial learning and memory, often assessed using tasks like the Morris water maze and Y-maze. nih.gov

Cognitive impairments in these models can manifest before the extensive formation of amyloid plaques, suggesting that soluble forms or early aggregates of Aβ are key toxic species. pnas.org In some transgenic mouse models that produce human Aβ, cognitive deficits appear at a young age, prior to significant plaque deposition. mdpi.comfrontiersin.org These findings highlight the importance of early Aβ species in driving the cognitive symptoms of AD. The severity of dementia in humans does not always correlate with the number of Aβ plaques, and animal models showing cognitive deficits without extensive plaque formation support the hypothesis that soluble Aβ oligomers are highly neurotoxic. pnas.org

A key question in AD research is what triggers the initial aggregation, or seeding, of Aβ into plaques. frontiersin.org Studies have shown that injecting brain extracts containing aggregated Aβ from AD patients into the brains of susceptible transgenic mice can induce or accelerate the development of cerebral amyloidosis. nih.govpnas.org This process, known as seeding, suggests a prion-like mechanism of propagation for Aβ pathology. frontiersin.org

While synthetic full-length Aβ has been less efficient at seeding than brain-derived Aβ, studies have explored the potential of various fragments to contribute to this process. mdpi.compnas.org The ability of exogenous Aβ to induce plaque formation is crucial for models aiming to replicate the progressive nature of amyloid pathology. frontiersin.orgnih.gov The characteristics of the host animal, particularly the expression of human amyloid precursor protein (APP), are critical, as murine Aβ does not readily aggregate in the same way as human Aβ. mdpi.com Therefore, seeding experiments are predominantly performed in transgenic animals that express human APP variants. mdpi.com The process is highly specific, as immunodepleting Aβ from the brain extracts prevents the induction of amyloidosis. frontiersin.org

There is a strong link between Aβ and oxidative stress, a condition where there is an imbalance between the production of damaging free radicals and the body's ability to counteract them. nih.gov Aβ is known to induce oxidative stress both in vitro and in vivo. nih.gov In animal models, the injection of Aβ(25-35) leads to increased markers of oxidative stress in the brain, such as lipid peroxidation and nitrite (B80452) production. plos.orgresearchgate.net

This induced oxidative stress is believed to be a primary mechanism of Aβ's neurotoxicity, leading to neuronal damage and death. plos.orgnih.gov In transgenic mouse models of AD, a pronounced increase in markers of oxidative stress, like CuZn superoxide (B77818) dismutase (SOD) and hemoxygenase-1 (HO-1), is observed around Aβ deposits. nih.gov This provides strong in vivo evidence that Aβ is neurotoxic and that this toxicity is mediated by free radicals. nih.gov The relationship appears to be a vicious cycle, as oxidative stress can, in turn, increase the production and processing of APP, leading to more Aβ. nih.govocl-journal.org

Cerebral Amyloidosis Induction by Exogenous Beta-Amyloid Fragments in Animal Models

Interplay with Other Pathological Hallmarks in Experimental Systems

Alzheimer's disease is defined by two primary pathological hallmarks: extracellular Aβ plaques and intracellular neurofibrillary tangles (NFTs) made of hyperphosphorylated tau protein. ijbs.comnih.gov Experimental models are vital for understanding the interplay between these two pathologies, which is believed to be crucial for disease progression. ijbs.comnih.gov

According to the amyloid cascade hypothesis, Aβ accumulation occurs upstream of tau pathology and drives its development. ijbs.com Evidence from transgenic animal models strongly supports this hierarchical relationship. Crossing APP transgenic mice with mice that model tauopathy has shown that the presence of high levels of Aβ can accelerate and enhance the development of tau pathology. nih.govfrontiersin.org

In these double-transgenic models, Aβ appears to drive the hyperphosphorylation of tau, leading to its detachment from microtubules and subsequent aggregation into tangles. ijbs.comnih.govmdpi.com This process is mediated by the activation of certain enzymes, like GSK-3β and CDK-5, which are activated by Aβ and in turn phosphorylate tau. ijbs.comnih.gov The development of animal models that successfully recapitulate both plaque and tangle pathology has been a significant breakthrough, allowing researchers to study the synergistic toxicity and the mechanisms by which Aβ facilitates the spread of tau pathology. nih.govfrontiersin.orgnih.gov These models confirm that while Aβ and tau can be toxic on their own, their interaction significantly amplifies the neurodegenerative process. ijbs.comnih.gov

Lack of Specific Research on Beta-Amyloid (14-25) and Vascular Abnormalities in Animal Models

A thorough review of available scientific literature reveals a significant gap in research specifically investigating the contribution of the Beta-Amyloid (14-25) fragment to vascular abnormalities in animal models. Extensive searches have not yielded studies that focus on the in vivo effects of this particular peptide on cerebral blood vessels, the blood-brain barrier, or other related vascular structures.

The majority of research into the vascular pathology associated with beta-amyloid focuses on the full-length peptides, Beta-Amyloid (1-40) (Aβ40) and Beta-Amyloid (1-42) (Aβ42), as well as the toxic fragment Beta-Amyloid (25-35). These peptides are widely studied in the context of Alzheimer's disease (AD) and cerebral amyloid angiopathy (CAA), a condition characterized by the deposition of beta-amyloid in the walls of cerebral blood vessels. nih.govahajournals.orgportlandpress.com

In contrast, the specific fragment Beta-Amyloid (14-25) is not prominently featured in studies on vascular dysfunction. Research on beta-amyloid fragments often centers on those known to be highly prone to aggregation and toxicity. For instance, the Beta-Amyloid (25-35) fragment is frequently used in experimental studies as it is considered to be a biologically active region of the full-length peptide, capable of inducing neurotoxicity and memory impairment in animal models. apexbt.com Some studies have examined the effects of Beta-Amyloid (25-35) on cellular models of the blood-brain barrier, noting that it can lead to the disruption of tight junction proteins and increase cellular oxidative stress. nih.gov

However, these findings relate to the (25-35) fragment and are often based on in vitro cell culture models. Direct evidence from in vivo animal studies detailing the specific role of Beta-Amyloid (14-25) in causing vascular abnormalities such as microhemorrhages, endothelial dysfunction, or blood-brain barrier breakdown is currently absent from the available scientific literature.

Therefore, it is not possible to provide detailed research findings or data tables on the contribution of Beta-Amyloid (14-25) to vascular abnormalities in animal models as per the specified outline. The scientific community has, to date, prioritized the investigation of other, more prevalent or demonstrably toxic, beta-amyloid species in this area of research.

Mechanistic Therapeutic Modalities and Preclinical Strategies Targeting Beta Amyloid 14 25 Pathways

Inhibition of Beta-Amyloid (14-25) Aggregation and Fibril Formation

The aggregation of Aβ peptides into soluble oligomers and insoluble fibrils is a key pathological event. A primary therapeutic goal is to inhibit this process. The Aβ(14-25) fragment includes the highly amyloidogenic KLVFF sequence (residues 16-20), making it a significant target for anti-aggregation strategies.

Small Molecule Inhibitors of Peptide Aggregation

Small molecules that can interfere with the Aβ aggregation cascade represent a major area of drug development. thieme-connect.com These compounds often work by binding to specific regions of the Aβ peptide, thereby preventing the conformational changes necessary for aggregation or blocking the interactions between peptides.

Research has identified the central hydrophobic core (CHC), specifically the KLVFF sequence within Aβ(14-25), as a crucial interaction site during aggregation. researchgate.net Small molecules have been designed to target this region. For instance, natural compounds like curcumin (B1669340) have been investigated for their ability to interact with Aβ monomers and fibrils. researchgate.net Studies suggest that small molecules can block the π-π interactions involving phenylalanine residues in the KLVFF sequence, which are critical for the self-assembly process. researchgate.net Other approaches have utilized histological dyes, such as Congo red and Thioflavin S, as models for designing inhibitors that can interfere with fibrillization. open.ac.uk These molecules are thought to stabilize the peptide in a non-amyloidogenic conformation or physically block the sites required for fibril elongation. open.ac.uk

Table 1: Examples of Small Molecules Investigated for Aβ Aggregation Inhibition This table is interactive. Click on the headers to sort.

Compound Class Example Compound Proposed Mechanism of Action
Natural Polyphenols Curcumin Binds to Aβ aggregates, causing significant conformational changes and shifting the equilibrium towards non-toxic aggregates. researchgate.net Interacts with the KLVFF region. researchgate.net

Peptide-Based Inhibitors and Modulators

Peptide-based inhibitors offer high specificity and can be rationally designed based on the Aβ sequence itself. nih.gov These inhibitors often mimic a segment of the Aβ peptide to interfere with its aggregation.

Structure-based design has led to the development of "β-sheet breaker" peptides. One such peptide, iAβ5 (LPFFD), was shown to block fibril formation and disaggregate pre-formed fibrils in rat brain models. nih.gov Another inhibitor, iAβ1 (RDLPFFPVPID), was designed based on a modified Aβ(15-25) fragment and demonstrated a high affinity for Aβ, significantly inhibiting fibril formation. nih.gov N-methylation is another strategy used to create potent peptide inhibitors. N-methylating specific amino acids within a peptide fragment, such as those corresponding to residues 16-22, can block the hydrogen bonding required for β-sheet formation, thereby preventing fibril assembly. open.ac.uk These modified peptides often remain soluble and non-toxic. open.ac.uk

Table 2: Selected Peptide-Based Inhibitors Targeting Aβ Aggregation This table is interactive. Click on the headers to sort.

Inhibitor Name Sequence/Type Target Region/Basis Key Research Finding
iAβ1 RDLPFFPVPID Based on a modified Aβ(15-25) fragment Displays high affinity towards Aβ and significantly inhibits fibril formation. nih.gov
iAβ5 LPFFD β-sheet breaker peptide Blocks Aβ fibril formation and disaggregates preformed fibrils. nih.gov
N-methylated peptides N-methylated Aβ(16-22) fragment Aβ core domain (16-22) Prevents Aβ fibril formation and can disassemble preformed fibrils. open.ac.uk

Metal Complex-Mediated Inhibition of Aggregation

Metal ions such as zinc (Zn²⁺) and copper (Cu²⁺) are known to interact with Aβ and influence its aggregation. researchgate.net The Aβ(14-25) sequence contains a histidine residue (His14), which is part of the metal-binding site of the full-length Aβ peptide. mdpi.compnas.org This makes metal-based compounds a viable strategy for modulating aggregation.

Metal complexes can inhibit aggregation through several mechanisms. They can bind to the N-terminal metal-binding site of Aβ, which includes His14, thereby altering the peptide's conformation and preventing it from assembling into toxic oligomers. researchgate.net For example, platinum(II) complexes containing 1,10-phenanthroline (B135089) ligands have been shown to coordinate with histidine residues, inhibit the formation of amyloid structures, and reduce the generation of reactive oxygen species. pnas.org Similarly, certain cobalt(III) complexes have demonstrated high inhibitory activity due to a dual binding mode involving both π–π stacking interactions and direct metal coordination to the Aβ peptide. nih.gov These complexes were found to significantly reduce or prevent fibril formation in vitro. nih.gov

Table 3: Metal Complexes as Inhibitors of Aβ Aggregation This table is interactive. Click on the headers to sort.

Metal Complex Type Example Mechanism of Action
Platinum(II) Complexes Pt(4,7-diphenyl-1,10-phenanthroline)Cl₂ Coordinates to histidine residues (including His14), altering peptide properties and inhibiting amyloid formation. pnas.org

Modulation of Beta-Amyloid (14-25) Clearance Pathways in Experimental Systems

Beyond inhibiting aggregation, enhancing the natural clearance of Aβ from the brain is another critical therapeutic avenue. This involves enzymatic degradation and receptor-mediated transport across the blood-brain barrier (BBB). While most research focuses on full-length Aβ, these pathways are considered relevant for its various fragments.

Enzymatic Degradation Enhancement (e.g., Neprilysin, Insulin-Degrading Enzyme)

Several proteases are known to degrade Aβ, with Neprilysin (NEP) and Insulin-Degrading Enzyme (IDE) being two of the most significant. doi.org Both are zinc-dependent metallopeptidases. mdpi.combiorxiv.org These enzymes are capable of cleaving Aβ in vitro, and their disruption in animal models leads to Aβ accumulation. doi.org Conversely, overexpression of NEP or IDE in transgenic mouse models has been shown to lower brain Aβ levels and reduce plaque formation. doi.orgoup.com

NEP and IDE are considered cryptidases, meaning they possess a catalytic chamber or "crypt" that selectively encapsulates and cleaves amyloidogenic peptides like Aβ. nih.gov The substrate selectivity is determined by the size and charge of this chamber. nih.gov While the specific cleavage sites for the Aβ(14-25) fragment by these enzymes are not extensively detailed, their established role in degrading soluble Aβ monomers suggests they are a key part of the clearance mechanism for various Aβ species. biorxiv.orgbiorxiv.org

Receptor-Mediated Efflux Mechanisms (e.g., LRP1)

The transport of Aβ out of the brain across the blood-brain barrier is a major clearance pathway. frontiersin.org The low-density lipoprotein receptor-related protein 1 (LRP1) is the primary receptor responsible for this efflux. mdpi.commdpi.com LRP1 is a large, multifunctional scavenger receptor expressed on the abluminal (brain-facing) side of brain endothelial cells. frontiersin.org

LRP1 binds to Aβ, often in complex with ligands like apolipoprotein E (ApoE), and mediates its transport out of the brain's interstitial fluid into the systemic circulation, where it can be eliminated. frontiersin.orgmdpi.com Studies using mouse models with a specific deletion of LRP1 in brain endothelial cells have provided direct evidence for its crucial role, showing that its absence significantly reduces Aβ clearance from the brain and exacerbates cognitive deficits. jci.org While these studies primarily use full-length Aβ(1-40) or Aβ(1-42), this receptor-mediated mechanism is believed to be a critical clearance pathway for various soluble Aβ fragments. researchgate.net Enhancing LRP1 expression or function is therefore considered a promising strategy to promote Aβ clearance. mdpi.com

Strategies for Modulating Beta-Amyloid Precursor Protein Processing (relevant to fragment origin)

The generation of the Beta-Amyloid (14-25) fragment is not a direct result of the initial cleavage of the Amyloid Precursor Protein (APP) by the primary secretase enzymes. Instead, it is understood to be a product of the subsequent degradation of longer, full-length Aβ peptides, such as Aβ(1-40) and Aβ(1-42). Therefore, strategies to modulate the production of Aβ(14-25) are intrinsically linked to controlling the initial generation of these parent Aβ peptides by secretase enzymes.

Secretase Enzyme Modulation in Cellular Models

The formation of full-length Aβ peptides is the first crucial step in the pathway that can lead to the generation of smaller fragments like Aβ(14-25). This process is governed by the sequential cleavage of APP by β-secretase (BACE1) and γ-secretase. frontiersin.orgjneurosci.orgwikipedia.org Modulation of these enzymes in cellular models represents a primary strategy to reduce the substrate pool for the enzymes that produce Aβ(14-25).

The amyloidogenic pathway begins with the cleavage of APP by β-secretase, producing a soluble sAPPβ fragment and a membrane-bound C-terminal fragment (C99). frontiersin.orgnih.gov Subsequently, the γ-secretase complex cleaves C99 to release Aβ peptides of varying lengths, predominantly Aβ(1-40) and the more aggregation-prone Aβ(1-42). wikipedia.orgdiva-portal.org Cellular models, often utilizing human neuroblastoma cell lines like SH-SY5Y or Chinese Hamster Ovary (CHO) cells overexpressing human APP, are instrumental in studying the effects of secretase modulation. nih.govplos.org

Table 1: Cellular Models and Findings in Secretase Modulation Relevant to Aβ Fragment Generation

Cellular ModelEnzyme TargetedModalityKey Findings
Human Neuroblastoma (SH-SY5Y)γ-secretaseγ-secretase modulators (GSMs)Shifted Aβ production to shorter, less toxic forms.
CHO cells expressing APPβ-secretase (BACE1)BACE1 inhibitorsReduced overall production of Aβ(1-40) and Aβ(1-42).
Primary Neuronal CulturesCathepsin BCysteine protease inhibitors (e.g., E64d)Reduced levels of N-terminally truncated pGlu-Aβ. nih.gov
Human Microglial Cells (HMC3)γ-secretaseγ-secretase inhibitorsBlocked the production of Aβ peptides. plos.org

Targeting Downstream Pathological Events Induced by Beta-Amyloid (14-25)

The neurotoxicity of Aβ fragments is often mediated through the induction of oxidative stress and a subsequent inflammatory response. While direct studies on the Aβ(14-25) fragment are limited, research on overlapping and related fragments, such as Aβ(25-35), provides valuable insights into the pathological mechanisms and potential therapeutic interventions.

Anti-Oxidative Interventions in Models

Aβ peptides, including fragments containing the 25-35 sequence, are known to induce oxidative stress by generating reactive oxygen species (ROS), leading to lipid peroxidation and protein oxidation. acs.orgplos.org This oxidative damage contributes significantly to neuronal dysfunction and death. Preclinical models have demonstrated the protective effects of various anti-oxidative agents against Aβ-induced toxicity.

In models using the Aβ(25-35) fragment, antioxidants have been shown to mitigate neurotoxicity. plos.org For instance, ferulic acid, a phenolic compound with potent antioxidant properties, has been shown to protect against Aβ(1-42)-induced toxicity in vivo by reducing oxidative stress. nih.gov Similarly, natural polyphenols found in various plant extracts have demonstrated protective effects against Aβ-induced cytotoxicity in human neuroblastoma SH-SY5Y cells by inhibiting oxidative stress. plos.org These compounds often work by scavenging free radicals and upregulating endogenous antioxidant defense mechanisms. mdpi.com

Table 2: Preclinical Anti-Oxidative Interventions in Aβ Toxicity Models

Model SystemAβ Fragment UsedInterventionOutcome
Mouse Model (in vivo)Aβ(1-42)Ferulic AcidProtection against Aβ-induced toxicity and oxidative stress. nih.gov
Human Neuroblastoma (SH-SY5Y) cellsAβ(25-35)Plant-derived polyphenolsProtection against Aβ-induced cytotoxicity and oxidative damage. plos.org
Rat Primary Cortical NeuronsAβ(1-42)Ferulic AcidProtection against oxidative stress and neurotoxicity. mdpi.com
Mouse Embryonic Stem Cell-derived NeuronsAβ(1-42), Aβ(25-35)N/A (study of toxicity)Aβ peptides induced a significant increase in intracellular ROS. bjbms.org

Anti-Inflammatory Approaches in Models

The presence of Aβ fragments in the brain triggers a chronic inflammatory response, primarily mediated by microglia and astrocytes. mdpi.com This neuroinflammation, characterized by the release of pro-inflammatory cytokines and chemokines, exacerbates neuronal damage. mdpi.comnih.gov Targeting this inflammatory cascade is a key therapeutic strategy.

Studies using Aβ fragments have shown that anti-inflammatory agents can suppress these harmful responses. For example, in a mouse model, the administration of Atorvastatin ameliorated cognitive deficits induced by Aβ(25-35) by depressing the inflammatory response in the hippocampus. d-nb.info Peroxisome proliferator-activated receptor γ (PPARγ) agonists have also been shown to inhibit the β-amyloid-stimulated secretion of proinflammatory products by microglia and monocytes. nih.gov Furthermore, epidemiological studies suggest that long-term use of non-steroidal anti-inflammatory drugs (NSAIDs) may reduce the risk of developing Alzheimer's disease, potentially by mitigating the inflammatory processes initiated by Aβ. nih.gov

Table 3: Preclinical Anti-Inflammatory Approaches in Aβ Toxicity Models

Model SystemAβ Fragment UsedInterventionOutcome
Mouse Model (in vivo)Aβ(25-35)AtorvastatinAmeliorated cognitive deficits and reduced hippocampal inflammation. d-nb.info
Microglia and Monocyte CulturesFibrillar AβPPARγ agonists (e.g., ibuprofen, indomethacin)Inhibited secretion of proinflammatory products. nih.gov
Human Microglial (HMC3) CellsT1AM/TAAR1 SystemReduced inflammatory response and β-amyloid toxicity. acs.org
Mouse Model (in vivo)Aβ(1-42)N/A (study of inflammation)Aβ infusion did not induce a significant inflammatory response in this specific model, suggesting complexity in the inflammatory trigger. pnas.org

Advanced Research Methodologies for Studying Beta Amyloid 14 25

Biophysical Assays for Aggregation Kinetics (e.g., Thioflavin T Fluorescence)

The aggregation of Beta-Amyloid (Aβ) peptides into oligomers and fibrils is a central event in Alzheimer's disease pathology. Biophysical assays are critical for monitoring the kinetics of this process. Among these, the Thioflavin T (ThT) fluorescence assay is a widely used method. scispace.comtandfonline.com

Thioflavin T is a benzothiazole (B30560) dye that exhibits a significant increase in fluorescence emission upon binding to the cross-β-sheet structures characteristic of amyloid fibrils. tandfonline.comnih.gov This property allows for real-time tracking of fibril formation. scispace.com The typical assay involves incubating the Aβ peptide, in this case, the (14-25) fragment, and monitoring the fluorescence intensity over time. The resulting kinetic profile is often sigmoidal, characterized by a lag phase (nucleation), a growth phase (elongation), and a plateau phase (saturation). nih.gov

Several factors can influence the results of a ThT assay. The concentration of ThT itself can affect aggregation kinetics, with higher concentrations sometimes promoting aggregation. acs.orgroyalsocietypublishing.org Therefore, it is crucial to use an optimal concentration, typically in the range of 20–50 µM, where the effect on aggregation is minimal. royalsocietypublishing.org Furthermore, the presence of other compounds, such as potential inhibitors or promoters of aggregation, can interfere with ThT fluorescence, necessitating careful controls. scispace.com

The ThT assay is often complemented by other techniques to confirm the morphology of the aggregates. Transmission electron microscopy (TEM) and atomic force microscopy (AFM) are used to visualize the fibrillar structures formed during the aggregation process, providing qualitative validation of the ThT kinetic data. nih.govmdpi.com

Interactive Table: Key Parameters in ThT Fluorescence Assay for Aβ Aggregation

ParameterDescriptionTypical Range/ValueSignificance
Excitation Wavelength The wavelength of light used to excite the ThT dye.~440-450 nm scispace.comgoogle.comEssential for inducing fluorescence.
Emission Wavelength The wavelength at which the fluorescence of ThT bound to amyloid fibrils is measured.~482-490 nm acs.orggoogle.comThe peak emission shifts and intensifies upon binding to β-sheets.
ThT Concentration The concentration of the Thioflavin T dye in the assay.10-50 µM royalsocietypublishing.orgCan influence aggregation kinetics and signal intensity.
Peptide Concentration The concentration of the Beta-Amyloid (14-25) peptide.Varies (e.g., 10-50 µM) pnas.orgDirectly affects the rate and extent of aggregation.
Lag Time (t_lag) The initial phase of the reaction with little to no detectable aggregation.VariesReflects the nucleation phase of amyloid formation.
Growth Rate (k_app) The maximum slope of the sigmoidal curve, representing the rate of fibril elongation.VariesA key kinetic parameter for comparing aggregation under different conditions.
Plateau Phase The final phase where the fluorescence signal reaches a maximum and stabilizes.VariesIndicates the saturation of fibril formation.

Cell-Based Assays for Neurotoxicity and Cellular Responses

Understanding the neurotoxic effects of Beta-Amyloid (14-25) and the cellular responses it elicits is fundamental to elucidating its pathological role. Cell-based assays provide a crucial in vitro platform for these investigations.

A primary method to assess neurotoxicity is the measurement of cell viability. Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are commonly used. nih.gov This colorimetric assay measures the metabolic activity of cells, which correlates with cell viability. A decrease in metabolic activity in the presence of Aβ(14-25) indicates a cytotoxic effect. nih.gov Studies have shown that the Aβ(25-35) fragment, which overlaps with the (14-25) sequence, induces neurotoxicity in various cell lines, including PC12 and SH-SY5Y human neuroblastoma cells. plos.orgbiomolther.org

Beyond cell death, researchers investigate the specific cellular pathways affected by Aβ fragments. This includes the induction of oxidative stress, a well-documented response to Aβ exposure. biomolther.orgbjbms.org The production of reactive oxygen species (ROS) can be measured using fluorescent probes like DCF-DA. frontiersin.org Furthermore, the activation of apoptotic pathways is often examined by measuring the levels of key proteins such as caspases (e.g., cleaved caspase-3) and members of the Bcl-2 family. biomolther.orgnih.gov

Cellular stress responses, such as the unfolded protein response (UPR) triggered by endoplasmic reticulum (ER) stress, are also investigated. plos.org The accumulation of misfolded proteins like Aβ can lead to ER stress, which can be monitored by measuring the expression of UPR markers like GRP78/BiP and the phosphorylation of PERK and eIF2α. plos.org

Interactive Table: Common Cell-Based Assays for Aβ Neurotoxicity

Assay TypeParameter MeasuredCell Lines UsedKey Findings with Aβ Fragments
MTT/WST-1 Assay Cell Viability/Metabolic ActivityPC12, SH-SY5Y, Primary Neurons plos.orgbiomolther.orgfrontiersin.orgAβ fragments can decrease cell viability in a dose-dependent manner. nih.gov
LDH Release Assay Cell Membrane IntegrityPrimary Neurons innoprot.comIncreased LDH release indicates cell membrane damage.
TUNEL Staining DNA Fragmentation (Apoptosis)Primary Cortical Neurons frontiersin.orgAβ exposure can lead to an increase in apoptotic cells.
Caspase Activity Assay Apoptotic Pathway ActivationSH-SY5Y, Primary Neurons biomolther.orgAβ fragments can increase the activity of executioner caspases like caspase-3. biomolther.org
ROS Detection (e.g., DCF-DA) Oxidative StressSH-SY5Y, Stem Cell-derived Neurons biomolther.orgbjbms.orgAβ peptides can induce the production of intracellular reactive oxygen species. bjbms.org
Western Blot/Immunofluorescence Protein Expression/LocalizationSH-SY5Y, Primary Neurons nih.govplos.orgCan detect changes in stress-related proteins (e.g., GRP78, p-eIF2α) and synaptic markers. plos.org

Computational Chemistry and Molecular Dynamics Simulations

Computational chemistry and molecular dynamics (MD) simulations offer a powerful "computational microscope" to investigate the behavior of Beta-Amyloid (14-25) at an atomic level, providing insights that are often inaccessible through experimental methods alone. tandfonline.com

MD simulations can model the conformational dynamics of the Aβ(14-25) peptide in various environments, such as in aqueous solution or embedded in a lipid bilayer mimicking a cell membrane. pnas.orgacs.org These simulations can reveal the initial steps of aggregation, including the transition from a random coil or alpha-helical structure to a beta-sheet conformation, which is the hallmark of amyloid formation. pnas.org By tracking the interactions between individual peptide molecules over time, MD can elucidate the preferred interfaces for dimerization and the formation of small oligomers. researchgate.net

These computational approaches are also instrumental in understanding how the peptide interacts with cellular membranes. acs.orgjst.go.jp Simulations can show how Aβ(14-25) inserts into or associates with the lipid bilayer, potentially leading to membrane disruption, which is a proposed mechanism of neurotoxicity. acs.org

Furthermore, computational methods can be used to study the binding of potential inhibitor molecules to the Aβ(14-25) fragment. By predicting the binding modes and energies, these simulations can help in the rational design of therapeutic agents that can prevent or disrupt the aggregation process. mdpi.com The results from MD simulations often guide further experimental work by generating specific hypotheses about the mechanisms of aggregation and toxicity. nih.gov

Interactive Table: Computational Approaches for Aβ(14-25) Research

TechniquePurposeInformation GainedKey Findings
Molecular Dynamics (MD) Simulations To simulate the motion of atoms in the peptide and its environment over time.Conformational changes, aggregation pathways, peptide-membrane interactions. pnas.orgacs.orgmdpi.comAβ peptides can transition from α-helix to β-sheet in aqueous solution; specific residues are critical for β-sheet formation. pnas.org
Steered Molecular Dynamics (SMD) To simulate the process of pulling molecules apart or together.Binding forces and pathways of peptide association or dissociation from a target.Provides insights into the stability of peptide-peptide or peptide-inhibitor complexes.
Docking Simulations To predict the preferred orientation of one molecule when bound to another.Binding sites and modes of small molecule inhibitors on the Aβ peptide.Helps identify potential drug candidates that can interfere with Aβ aggregation.
Quantum Mechanics (QM) Calculations To study the electronic structure and reactivity of molecules.Detailed energetics of bond formation/breaking and non-covalent interactions.Can provide highly accurate information on specific interactions driving aggregation.

Concluding Remarks and Future Research Perspectives for Beta Amyloid 14 25

Unresolved Questions and Knowledge Gaps in Beta-Amyloid (14-25) Research

Despite progress, several critical questions regarding Beta-Amyloid (14-25) remain unanswered, representing significant knowledge gaps in the field.

Precise Role in Fibrillogenesis: While it is known that Aβ fragments can be involved in the aggregation process, the exact role of the Aβ(14-25) fragment in the initiation and propagation of full-length Aβ fibril formation is not fully understood. frontiersin.org It is unclear whether it acts as a seed for aggregation, a modulator of fibril morphology, or has an independent, yet-to-be-defined role.

Specific Neurotoxic Mechanisms: The direct neurotoxic effects of Aβ(14-25) are not as extensively characterized as those of the longer Aβ peptides. It is an ongoing question whether this fragment exerts its own specific toxicity or if its effects are solely dependent on its interaction with full-length Aβ. embopress.org Theories on how beta-amyloid causes neuronal damage include the release of free radicals and the formation of pores in cell membranes, leading to unregulated calcium influx and cell death. news-medical.net

In Vivo Presence and Relevance: A crucial unresolved issue is the extent to which the Aβ(14-25) fragment is generated and accumulates in the human brain under physiological and pathological conditions. oup.com While various Aβ species have been identified, the specific contribution of this particular fragment to the spectrum of Aβ peptides in the brain and its correlation with disease progression needs to be established. embopress.org

Interaction with Cellular Components: The interactions of Aβ(14-25) with various cellular components, such as membranes, receptors, and other proteins, are not well-defined. Understanding these interactions at a molecular level is essential to unravel its biological functions and pathological consequences.

Relationship with Metal Ions: The binding of metal ions, such as copper and zinc, has been shown to modulate the aggregation of Aβ. acs.org However, the specific interactions of these metal ions with the Aβ(14-25) fragment and how this influences its structure and aggregation propensity are not fully elucidated.

Emerging Methodological Approaches and Technologies for Peptide Study

Advances in analytical techniques are paving the way for a more in-depth understanding of amyloid peptides like Beta-Amyloid (14-25).

TechnologyApplication in Peptide StudyPotential for Aβ(14-25) Research
Cryo-Electron Microscopy (Cryo-EM) Determination of high-resolution structures of amyloid fibrils and oligomers. ucla.eduCan provide detailed structural information of Aβ(14-25) aggregates and its complexes with other molecules, revealing the molecular basis of its function and toxicity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Highly sensitive and selective quantification of various Aβ peptide isoforms in biological fluids like cerebrospinal fluid (CSF). waters.comEnables precise measurement of Aβ(14-25) levels in clinical samples, helping to establish its role as a potential biomarker.
Single-Molecule Imaging Techniques Visualization and characterization of individual peptide aggregates and their dynamics. technologynetworks.com A new technique, single-molecule orientation–localization microscopy (SMOLM), uses flashes of light from a chemical probe to visualize fiber structures. technologynetworks.comAllows for the study of the early stages of Aβ(14-25) aggregation and its interaction with other molecules at an unprecedented level of detail.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides structural and dynamic information of peptides in solution, including transient and disordered states. wikipedia.orgCan be used to characterize the monomeric and oligomeric states of Aβ(14-25) and its interactions with binding partners.
Volumetric Multispectral Optoacoustic Tomography (vMSOT) In vivo whole-brain mapping of Aβ deposits with high resolution. biorxiv.orgCould potentially be adapted to track the distribution and accumulation of labeled Aβ(14-25) in animal models of amyloidosis.

These emerging technologies, along with improvements in existing methods like immunoassays and PET imaging, will be instrumental in addressing the unresolved questions surrounding Aβ(14-25). nih.gov

Potential for Beta-Amyloid (14-25) as a Model System in Amyloid Research

The Beta-Amyloid (14-25) fragment holds significant potential as a simplified model system for investigating the fundamental principles of amyloid formation and for the development of therapeutic strategies.

Simplified System for Studying Aggregation: Due to its smaller size, Aβ(14-25) can be more amenable to chemical synthesis and biophysical studies compared to the full-length peptides. frontiersin.org This allows for a more controlled investigation of the factors that govern amyloid aggregation, such as sequence, concentration, and environmental conditions.

Elucidating Key Interaction Domains: Research on fragments like Aβ(14-25) can help to pinpoint the specific regions within the full-length Aβ peptide that are critical for self-assembly and interaction with other molecules. This information is invaluable for designing inhibitors of amyloid aggregation.

Screening for Therapeutic Agents: The simplified nature of Aβ(14-25) makes it an ideal tool for high-throughput screening of compounds that can modulate amyloid aggregation. Identifying molecules that interact with this fragment could lead to the development of new drugs for Alzheimer's disease and other amyloid-related disorders.

Understanding the Role of Truncated Peptides: The study of Aβ(14-25) contributes to the broader understanding of the role of various N- and C-terminally truncated Aβ species in the pathogenesis of AD. biorxiv.org These fragments may have distinct aggregation properties and toxicities, and their collective contribution to the disease process is an active area of investigation.

Q & A

Q. How can researchers mitigate bias in studies investigating Beta-Amyloid (14-25) aggregation inhibitors?

  • Methodological Answer : Use double-blinded protocols for treatment allocation and outcome assessment. Pre-register hypotheses and analysis plans (e.g., Open Science Framework). Disclose all funding sources and potential conflicts of interest in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.